2-Iodo-3-methoxybenzamide
Description
2-Iodo-3-methoxybenzamide is a benzamide derivative characterized by an iodine substituent at the ortho position (C2) and a methoxy group at the meta position (C3) on the aromatic ring. Benzamides are notable for their role in targeting sigma receptors, which are overexpressed in certain cancers, making them candidates for diagnostic imaging and therapeutic agents .
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-iodo-3-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
LZQGXQYDXRMTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxybenzamide typically involves the iodination of 3-methoxybenzamide. One common method is the reaction of 3-methoxybenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding 3-methoxybenzamide.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce various amide derivatives.
Scientific Research Applications
2-Iodo-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anti-cancer agent and its role in modulating biological pathways.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1'-Piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA)
- Structure : Iodo at C3, methoxy at C4, and a piperidinylethyl group attached to the amide nitrogen.
- Molecular Weight : ~370 g/mol (estimated).
- Biological Activity : Binds to sigma receptors on breast cancer cells, with a tumor-to-background ratio of 2.04 in clinical studies .
- Application : Used in scintigraphy for visualizing primary breast tumors.
- Key Difference : The position of iodine (C3 vs. C2) and the addition of a piperidinylethyl group in P-(123)I-MBA may enhance receptor affinity and pharmacokinetics compared to 2-Iodo-3-methoxybenzamide.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Methyl group at C3 and an N,O-bidentate hydroxydimethylethyl directing group.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Application : Functions as a directing group in metal-catalyzed C–H bond functionalization , critical for synthesizing complex organic molecules.
- Key Difference : The absence of iodine and presence of a methyl group limit its utility in imaging but enhance its role in catalysis.
2-Aminobenzamides
- Structure: Amino group at C2 on the benzamide core.
- Key Difference: The amino group at C2 (vs. iodine in this compound) alters electronic properties, affecting solubility and biological interactions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights how substituents on benzamides can enable catalytic applications, a feature unexplored in iodinated analogs .
- Structural Effects : The position of iodine significantly impacts bioactivity. For instance, C3-iodinated benzamides (e.g., P-(123)I-MBA) are clinically validated, whereas C2-iodinated derivatives remain understudied but may offer distinct pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
